

Structure-activity relationship (SAR) studies of triazolo[4,3-a]pyrazine analogues

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Compound of Interest

Compound Name: **[1,2,4]triazolo[4,3-a]pyrazine**

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyrazine Analogues

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[4,3-a]pyrazine analogues, with a focus on their anticancer and antibacterial properties. The information is targeted towards researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Kinase Signaling Pathways

Triazolo[4,3-a]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown significant activity against c-Met and VEGFR-2 kinases.

c-Met Kinase Inhibitors

A series of [1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been investigated for their potential as c-Met kinase inhibitors. [1] The SAR studies revealed several key insights:

- Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the pyridazinone moiety significantly influence the anticancer activity.
- Linker Length: The length of the carbon chain connecting the triazolopyrazine core and the pyridazinone ring impacts the inhibitory potency.

Table 1: SAR of Triazolo[4,3-a]pyrazine Analogues as c-Met Kinase Inhibitors

Compound	R	X	c-Met IC50 (nM)	A549 IC50 (μM)	MCF-7 IC50 (μM)	HeLa IC50 (μM)
22i	4-F	CH ₂	48	0.83 ± 0.07	0.15 ± 0.08	2.85 ± 0.74
21a	H	CO	>1000	>50	>50	>50
22a	H	CH ₂	>1000	>50	>50	>50
22f	4-Cl	CH ₂	120	2.15 ± 0.13	1.89 ± 0.11	5.67 ± 0.43
22l	3,4-diCl	CH ₂	85	1.54 ± 0.09	1.23 ± 0.08	4.32 ± 0.31

Data sourced from a study on [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[4,3-a]pyrazine derivatives as potential c-Met kinase inhibitors. [\[1\]](#)

Dual c-Met/VEGFR-2 Inhibitors

Further extending the therapeutic potential, novel [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2. [\[3\]](#)[\[4\]](#)[\[5\]](#) This dual inhibition can offer a more comprehensive blockade of tumor growth and angiogenesis.

Key SAR findings for these dual inhibitors include:

- Importance of the Triazolopyrazine Core: The introduction of the triazolo[4,3-a]pyrazine scaffold was found to be a crucial pharmacophore for enhancing the antitumor effect. [\[4\]](#)[\[5\]](#)
- Substitution on the Linker: Modifications on the linker connecting the core to a substituted phenyl ring were explored, with certain substituents leading to potent dual inhibition.

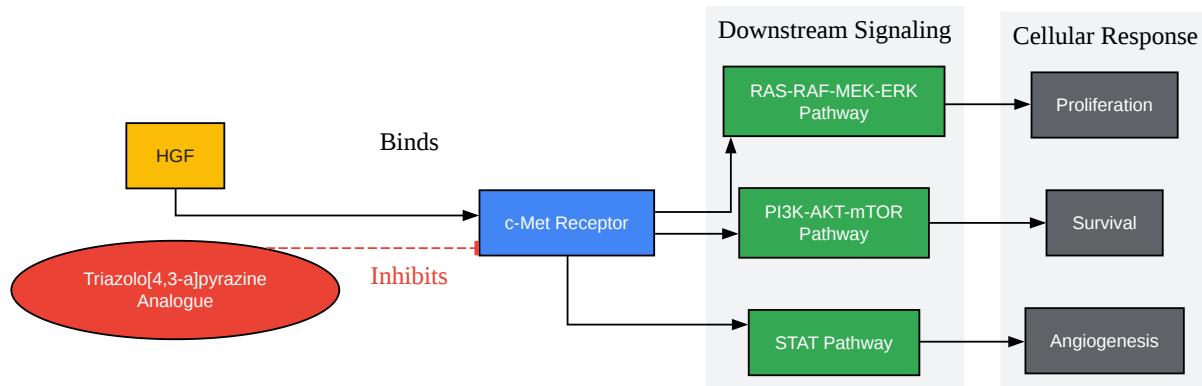
Table 2: SAR of Triazolo[4,3-a]pyrazine Analogues as Dual c-Met/VEGFR-2 Inhibitors

Compound	R1	R2	c-Met IC50 (nM)	VEGFR- 2 IC50 (μM)	A549 IC50 (μM)	MCF-7 IC50 (μM)	HeLa IC50 (μM)
17l	H	5- (trifluoro methyl)-1 H- pyrazol- 3-yl	26.00	2.6	0.98 ± 0.08	1.05 ± 0.17	1.28 ± 0.25
17a	H	4- chloroph enyl	55.00	>50	2.34 ± 0.15	3.12 ± 0.21	4.56 ± 0.33
17e	H	5- (trifluoro methyl)-1 H- pyrazol- 3-yl	77.00	12.5	1.56 ± 0.11	2.01 ± 0.18	2.89 ± 0.24
Foretinib	-	-	15.00	1.8	0.85 ± 0.07	0.92 ± 0.11	1.15 ± 0.19

Data is based on research into dual c-Met/VEGFR-2 inhibitors with a[1][2][3]triazolo[4,3-a]pyrazine core.[4][5]

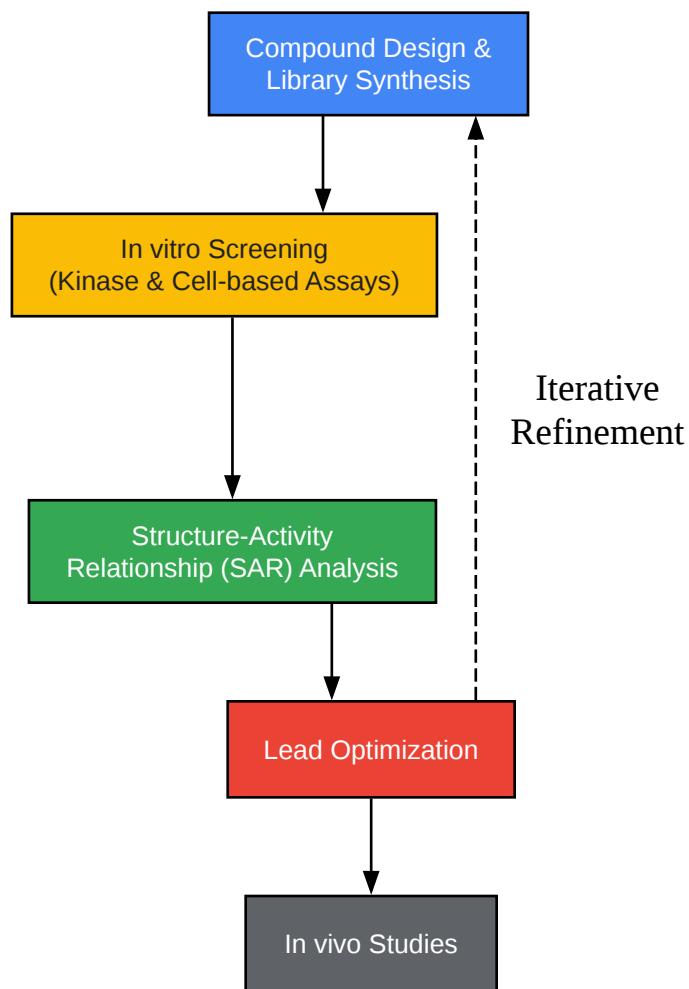
Signaling Pathway and Experimental Workflow

The development of these kinase inhibitors involves a systematic workflow from design to biological evaluation. The targeted signaling pathway, primarily the c-Met pathway, is a key area of investigation.



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Caption: c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyrazine analogues.



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Caption: General workflow for the structure-activity relationship (SAR) studies of triazolo[4,3-a]pyrazine analogues.

Antibacterial Activity

In addition to their anticancer properties, triazolo[4,3-a]pyrazine derivatives have been explored for their antibacterial potential.^{[2][6]} A series of novel analogues were synthesized and evaluated against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.

The preliminary SAR analysis of these antibacterial compounds highlighted the following:

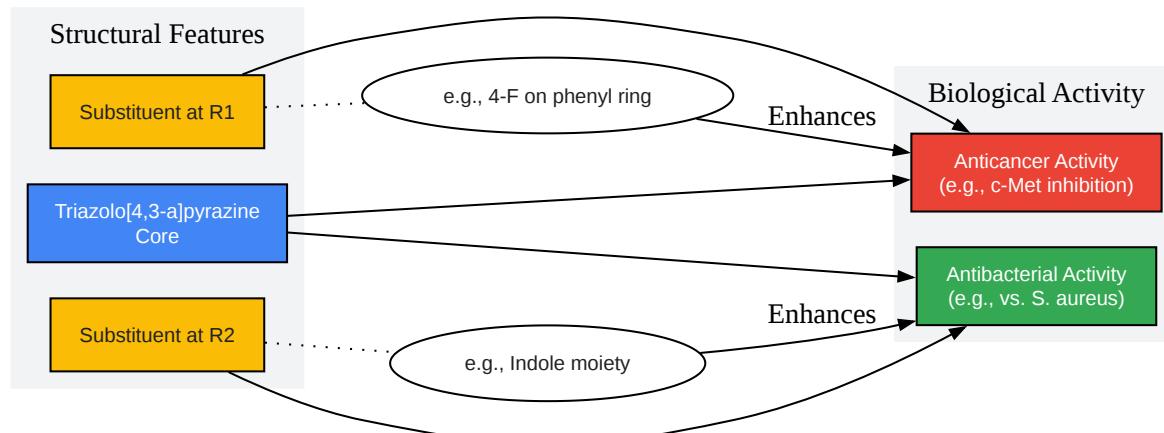
- Ethylenediamine Moiety: The presence of an ethylenediamine moiety attached to the triazolopyrazine nucleus appeared to be favorable for antibacterial activity.^[2]

- Indole Group: Compounds incorporating an indole group generally exhibited greater activity than those with a phenyl substitution.[2] This is potentially due to the formation of hydrogen bond interactions with the target receptor.[2]

Table 3: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound	R1	R2	S. aureus MIC (μ g/mL)	E. coli MIC (μ g/mL)
2e	H	Boc-L-tryptophan	32	16
2a	H	Boc-L-phenylalanine	128	128
2c	H	Boc-D-phenylalanine	128	128
Ampicillin	-	-	32	8

MIC (Minimum Inhibitory Concentration) values from a study on the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives.[2]



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Caption: Logical relationship between structural modifications and biological activities of triazolo[4,3-a]pyrazine analogues.

Experimental Protocols

In Vitro c-Met Kinase Assay

The inhibitory activity of the compounds against c-Met kinase is typically determined using a mobility shift assay. The assay measures the amount of phosphorylated substrate peptide produced. The reaction mixture contains the c-Met enzyme, the test compound at various concentrations, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped, and the amounts of phosphorylated and unphosphorylated peptides are measured. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines (e.g., A549, MCF-7, HeLa) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated. They are then treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.

Antibacterial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds against bacterial strains are determined using the microbroth dilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the bacterial suspension is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration

of the compound that completely inhibits the visible growth of the bacteria. A positive control (e.g., ampicillin) and a negative control (no compound) are included in each assay.[2][6]

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